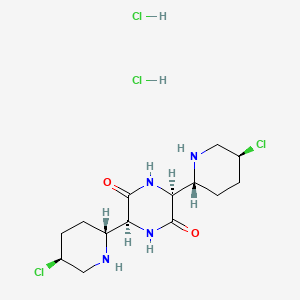
Antibiotic 593a dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of antibiotic 593a dihydrochloride involves multiple steps, starting from piperazinedione derivatives. One approach includes the use of (S)-asparagine as a starting material, which undergoes several transformations to yield the final product . Another method involves the synthesis of 2,3-diaminopropionic acid derivatives, which are then converted into the desired compound through a series of reactions . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Antibiotic 593a dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated analogues. Substitution reactions can lead to the formation of new compounds with altered biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of antibiotic 593a dihydrochloride involves its interaction with specific molecular targets within bacterial and cancer cells. The compound inhibits protein synthesis by binding to the ribosomal RNA, preventing the formation of essential proteins required for cell survival . This action disrupts cellular processes, leading to cell death. Additionally, the compound may interfere with DNA replication and repair mechanisms, further contributing to its antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spectinomycin: An aminocyclitol antibiotic with a similar mechanism of action, used to treat bacterial infections.
Pyrazomycin: A C-nucleoside with antiviral activity, structurally related to antibiotic 593a dihydrochloride.
Anguidine: An antitumor agent with structural similarities, used in cancer treatment.
Uniqueness
This compound stands out due to its unique chemical structure, which includes two piperidinyl groups and a piperazinedione core. This structure contributes to its potent biological activity and makes it a valuable compound for research and therapeutic applications . Its ability to inhibit protein synthesis and interfere with DNA processes sets it apart from other antibiotics and antitumor agents .
Eigenschaften
CAS-Nummer |
41109-80-2 |
|---|---|
Molekularformel |
C14H24Cl4N4O2 |
Molekulargewicht |
422.2 g/mol |
IUPAC-Name |
(3S,6S)-3,6-bis[(2R,5S)-5-chloropiperidin-2-yl]piperazine-2,5-dione;dihydrochloride |
InChI |
InChI=1S/C14H22Cl2N4O2.2ClH/c15-7-1-3-9(17-5-7)11-13(21)20-12(14(22)19-11)10-4-2-8(16)6-18-10;;/h7-12,17-18H,1-6H2,(H,19,22)(H,20,21);2*1H/t7-,8-,9+,10+,11-,12-;;/m0../s1 |
InChI-Schlüssel |
BTIDXNPBPKDZOX-AFGTVAMDSA-N |
Isomerische SMILES |
C1C[C@@H](NC[C@H]1Cl)[C@H]2C(=O)N[C@H](C(=O)N2)[C@H]3CC[C@@H](CN3)Cl.Cl.Cl |
Kanonische SMILES |
C1CC(NCC1Cl)C2C(=O)NC(C(=O)N2)C3CCC(CN3)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)
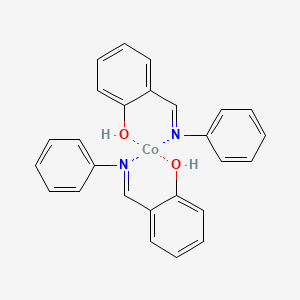
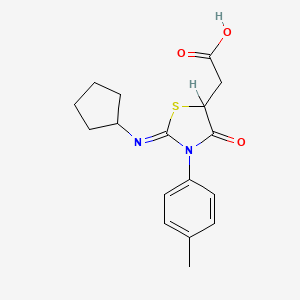
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)

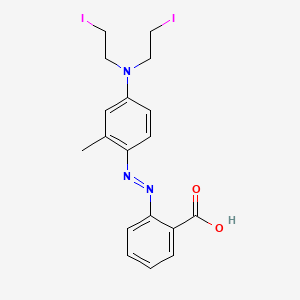


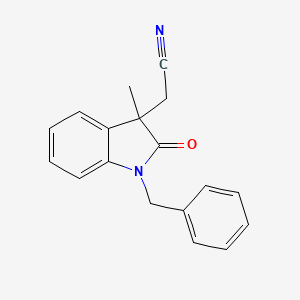
![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
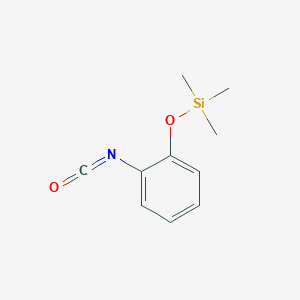
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)

